molecular formula C20H25N3O2S2 B492642 3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 667913-00-0

3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B492642
CAS No.: 667913-00-0
M. Wt: 403.6g/mol
InChI Key: NOIYKMZUBZBLEP-UHFFFAOYSA-N
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Description

3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that combines elements of cyclopentane, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of the allyl group and the azepan-1-yl-2-oxoethylthio moiety. Each step requires specific reagents and conditions, such as the use of strong bases, nucleophilic substitution reactions, and protection-deprotection strategies to ensure the integrity of the functional groups.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring the purity of intermediates, and implementing efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could lead to the development of new pharmaceuticals, particularly in areas such as antimicrobial or anticancer therapies.

    Industry: Its chemical properties might be exploited in the creation of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which 3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties

Biological Activity

The compound 3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic molecule with potential pharmacological properties. Its structural features suggest a variety of biological activities that can be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3OSC_{15}H_{19}N_3OS, and it possesses several functional groups that may influence its biological activity. The presence of the thieno[2,3-d]pyrimidine core is particularly noteworthy as it is known to exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to possess significant antibacterial and antifungal activities. The specific compound may also demonstrate these properties due to its structural analogies with known antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that thieno[2,3-d]pyrimidine derivatives can act as effective anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound's ability to modulate inflammatory pathways could be significant in treating conditions like arthritis or other inflammatory diseases.

Anticancer Potential

There is growing interest in the anticancer potential of pyrimidine derivatives. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. The specific compound may engage similar mechanisms due to its structural characteristics.

Case Studies and Research Findings

StudyFindings
Study 1 : Evaluation of Thieno[2,3-d]pyrimidine DerivativesFound that derivatives exhibit significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the micromolar range.
Study 2 : Anti-inflammatory PropertiesDemonstrated that compounds with thieno[2,3-d]pyrimidine core significantly reduced levels of TNF-alpha and IL-6 in vitro.
Study 3 : Antimicrobial ActivityReported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses and microbial metabolism.
  • Receptor Modulation : The compound may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular signaling pathways.
  • DNA Interaction : The pyrimidine structure suggests potential interactions with DNA or RNA synthesis processes, contributing to its anticancer effects.

Properties

IUPAC Name

10-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2/c1-2-10-23-19(25)17-14-8-7-9-15(14)27-18(17)21-20(23)26-13-16(24)22-11-5-3-4-6-12-22/h2H,1,3-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIYKMZUBZBLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCCCCC3)SC4=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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